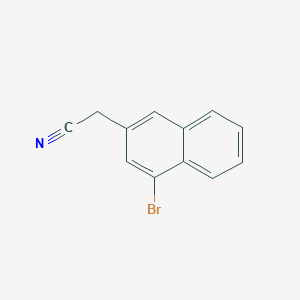

2-(4-Bromonaphthalen-2-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(4-bromonaphthalen-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN/c13-12-8-9(5-6-14)7-10-3-1-2-4-11(10)12/h1-4,7-8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMAJOULTIGOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90413160 | |

| Record name | 2-(4-bromonaphthalen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90413160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401469-73-6 | |

| Record name | 2-(4-bromonaphthalen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90413160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Bromonaphthalen-2-yl)acetonitrile chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(4-Bromonaphthalen-2-yl)acetonitrile

Executive Summary: This document provides a comprehensive technical overview of this compound, a key chemical intermediate. The guide details its physicochemical properties, spectroscopic profile, synthetic pathways, and core reactivity. Emphasis is placed on its functional role as a versatile building block in medicinal chemistry and drug development, particularly for creating diversified molecular libraries via cross-coupling and nitrile group transformations. Safety protocols and handling procedures based on analogous chemical structures are also provided for researchers and laboratory professionals.

Compound Identification and Structural Features

This compound is a bifunctional organic molecule built upon a naphthalene scaffold. Its structure is characterized by three key components:

-

A Naphthalene Core: This bicyclic aromatic system provides a rigid, planar backbone, a common feature in many pharmacologically active molecules.

-

A Bromo Substituent: Positioned at the C4-position of the naphthalene ring, the bromine atom is a critical synthetic handle. It activates the molecule for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties.

-

An Acetonitrile Group: The cyanomethyl (-CH₂CN) group at the C2-position is a versatile functional group. The nitrile can be transformed into other key functionalities such as carboxylic acids, amines, or amides. The adjacent methylene protons exhibit enhanced acidity, allowing for potential derivatization at this position.

The strategic placement of these groups makes the compound a valuable intermediate for constructing complex molecular architectures.

Physicochemical and Spectroscopic Properties

Quantitative data for this specific compound is not broadly published; however, its properties can be reliably inferred from its structure and data on analogous compounds.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 401469-73-6 | PubChem[1] |

| Molecular Formula | C₁₂H₈BrN | PubChem[1] |

| Molecular Weight | 246.10 g/mol | PubChem[1] |

| Appearance | Likely a solid (e.g., colorless to pale yellow crystalline solid) | Inferred from analogs[2] |

| Solubility | Expected to be soluble in polar organic solvents like acetonitrile, DMSO, and dichloromethane | Inferred from nitrile group polarity[3] |

Spectroscopic Profile (Expected)

-

¹H NMR: The proton spectrum would be complex, showing distinct signals for the aromatic protons on the naphthalene ring, with coupling patterns dictated by their positions. A characteristic singlet or sharp triplet would appear for the methylene (-CH₂-) protons of the acetonitrile group, typically in the 3.5-4.5 ppm range.

-

¹³C NMR: The spectrum would display 12 distinct carbon signals. The nitrile carbon (-C≡N) would appear downfield (typically ~115-125 ppm). Signals for the brominated aromatic carbon and the other aromatic carbons would populate the ~110-140 ppm region. The methylene carbon (-CH₂-) would be found further upfield.

-

Infrared (IR) Spectroscopy: A sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretch would be prominent around 2240-2260 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be visible.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) and the (M+2)⁺ peak with nearly equal intensity, which is the definitive signature of a monobrominated compound.

Synthesis and Reactivity

Proposed Synthetic Pathway

Experimental Protocol: A Self-Validating System

-

Step 1: Electrophilic Bromination.

-

Rationale: To introduce the bromine atom onto the naphthalene ring. The reaction regioselectivity is crucial.

-

Procedure: Dissolve 2-methylnaphthalene in a suitable solvent like acetic acid. Add a solution of bromine (Br₂) in acetic acid dropwise at a controlled temperature[4]. The rate of addition is managed to allow the bromine color to dissipate, indicating consumption and preventing over-bromination. The reaction is typically stirred for 1-2 hours post-addition.

-

Workup & Validation: Pour the reaction mixture into water to precipitate the product. The organic phase is separated, washed to neutrality, and dried. The structure of the resulting 4-bromo-2-methylnaphthalene is confirmed by GC/MS or NMR.

-

-

Step 2: Free-Radical Benzylic Bromination.

-

Rationale: To functionalize the methyl group, preparing it for nucleophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for selective bromination at the benzylic position without affecting the aromatic ring.

-

Procedure: Dissolve the product from Step 1 in a non-polar solvent like carbon tetrachloride (CCl₄). Add NBS (1 eq) and a radical initiator such as benzoyl peroxide (0.01 eq)[4]. Heat the mixture to reflux and monitor progress by TLC or GC/MS.

-

Workup & Validation: After completion, cool the mixture and filter off the succinimide byproduct. Remove the solvent under reduced pressure. The crude 2-(bromomethyl)-4-bromonaphthalene can be purified by recrystallization. Purity is checked via melting point and spectroscopy.

-

-

Step 3: Nucleophilic Substitution (Cyanation).

-

Rationale: To introduce the acetonitrile moiety. This is a standard Sₙ2 reaction where the cyanide ion displaces the benzylic bromide.

-

Procedure: Dissolve the brominated product from Step 2 in a polar aprotic solvent like DMSO. Add potassium cyanide (KCN) or sodium cyanide (NaCN) and stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC)[4].

-

Workup & Validation: Quench the reaction by pouring it into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it, and concentrate it. The final product, this compound, is purified by column chromatography or recrystallization. The final structure and purity are validated by NMR, MS, and elemental analysis.

-

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its capacity for diversification, making it an ideal scaffold for building chemical libraries in drug discovery.

-

Reactions at the Bromo Group: This site is primed for palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern medicinal chemistry, allowing for the modular assembly of complex molecules. For instance, a Suzuki coupling with a pinacol ester is a known application for a similar compound[4].

-

Reactions at the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a common pharmacophore. Alternatively, it can be reduced using reagents like LiAlH₄ or catalytic hydrogenation to produce a primary amine, another critical functional group for introducing further diversity or for its biological activity.

Applications in Research and Drug Development

While direct applications of this compound are not extensively documented, its structural motifs are present in compounds with significant biological relevance. Acetonitrile-containing heterocycles are used in the preparation of Janus Kinase (JAK) inhibitors for autoimmune diseases and as c-Myc protein inhibitors in cancer research[2][5].

The logical application of this compound is as a versatile intermediate in a drug discovery workflow.

This workflow highlights its utility:

-

Scaffold Synthesis: Efficient production of the core molecule.

-

Library Generation: Rapid creation of dozens to hundreds of analogs by varying the coupling partner in reactions at the bromine position.

-

Functional Group Interconversion: Further modification of the nitrile group to explore different pharmacophoric features.

-

Screening and Optimization: Testing the resulting library for biological activity to identify lead compounds.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, a conservative approach must be taken, adopting the hazard profile of closely related and more hazardous analogs, such as (2-Bromophenyl)acetonitrile and 2-Naphthylacetonitrile.[6][7]

Table 2: GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement | Source |

|---|---|---|---|

| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic or Harmful if swallowed | [7] |

| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic or Harmful in contact with skin | [7] |

| Acute Toxicity, Inhalation | Category 3/4 | H331/H332: Toxic or Harmful if inhaled | [7] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [6][8] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |[6][8] |

Mandatory Handling Protocols:

-

Engineering Controls: All manipulations should be performed exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors[6]. An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-impermeable gloves (e.g., nitrile).

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat must be worn.

-

-

Handling Practices: Avoid formation of dust and aerosols[8]. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[6].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases[6][8].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for application in synthetic and medicinal chemistry. Its value is derived not from any intrinsic biological activity, but from the versatile reactivity of its bromo and acetonitrile functional groups. These sites allow for controlled, sequential chemical modifications, making it an excellent scaffold for the generation of diverse molecular libraries aimed at discovering new therapeutic agents. Proper adherence to stringent safety protocols is essential when handling this compound due to the potential hazards associated with its chemical class.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82008, 2-Naphthylacetonitrile. Available at: [Link]

-

Guenin, E., et al. (2007). (1-Bromonaphthalen-2-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4057. Available at: [Link]

- Shanghai Ruisheng Chemical Technology Co., Ltd. (2018). Preparation method of 2-(2-bromo-1,3-thiazol-5-yl) acetonitrile. CN108164506A.

-

Wiley, J. & Sons. (1970). 2-bromonaphthalene. Organic Syntheses, 50, 24. Available at: [Link]

-

IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

-

Queen's University Belfast. (2012). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Available at: [Link]

- Google Patents. (2017). Synthesis method of 4-bromonaphthalene-1-carbonitrile. CN106366018A.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 613826, 8-Bromonaphthalen-2-ol. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5249152, this compound. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 2-bromo-. In NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. This compound | C12H8BrN | CID 5249152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Preparation Method_Chemicalbook [chemicalbook.com]

- 3. CAS 160005-43-6: (4-Bromo-thiophen-2-yl)-acetonitrile [cymitquimica.com]

- 4. (1-Bromonaphthalen-2-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (4-Bromo-thiophen-2-yl)-acetonitrile | 160005-43-6 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Naphthylacetonitrile | C12H9N | CID 82008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-(4-Bromonaphthalen-2-yl)acetonitrile (CAS No. 30098-50-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-Bromonaphthalen-2-yl)acetonitrile, a key intermediate in synthetic organic chemistry. Drawing upon established chemical principles and analogous compound data, this document details its synthesis, structural characteristics, predicted spectroscopic profile, reactivity, and potential applications, with a focus on its role in medicinal chemistry and materials science.

Introduction: A Versatile Naphthalene Building Block

This compound is a bifunctional organic molecule featuring a brominated naphthalene core and a reactive acetonitrile side chain. This unique combination of a bulky, aromatic scaffold and a versatile functional group makes it a valuable precursor for the synthesis of more complex molecular architectures. The presence of the bromine atom provides a handle for cross-coupling reactions, while the nitrile group can be readily transformed into a variety of other functionalities, including amines, carboxylic acids, and ketones. Its existence and structure have been confirmed through crystallographic studies, as evidenced by its entry in the Cambridge Structural Database (CSD), refcode BAGTEJ, from a 2001 publication by Duthie et al.[1]

Physicochemical Properties and Structural Elucidation

A summary of the key physicochemical properties of this compound is presented in the table below. These values are predicted based on its structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 30098-50-1 | - |

| Molecular Formula | C₁₂H₈BrN | - |

| Molecular Weight | 246.11 g/mol | - |

| Appearance | Predicted to be a solid at room temperature | [2] |

| Melting Point | Not available | - |

| Boiling Point | Predicted to be >300 °C | - |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate) and insoluble in water. | - |

Structural Confirmation:

The definitive structure of this compound has been determined by X-ray crystallography[1]. The crystal structure reveals the planarity of the naphthalene ring system and the spatial orientation of the bromo and acetonitrile substituents. This structural information is invaluable for understanding the molecule's reactivity and its potential interactions in biological systems or material lattices.

Proposed Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

A plausible synthetic route to this compound.

Step-by-Step Experimental Protocol (Proposed):

-

Synthesis of 4-Bromo-2-methylnaphthalene: The synthesis would commence with the regioselective bromination of 2-methylnaphthalene to yield 4-bromo-2-methylnaphthalene. This can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in a non-polar solvent. Reaction conditions would need to be carefully controlled to favor bromination at the 4-position of the naphthalene ring.

-

Benzylic Bromination: The methyl group of 4-bromo-2-methylnaphthalene would then undergo a free-radical bromination to afford 4-bromo-2-(bromomethyl)naphthalene. This is typically accomplished using NBS and a radical initiator like benzoyl peroxide or AIBN in a solvent such as carbon tetrachloride, followed by refluxing the reaction mixture[1].

-

Nucleophilic Substitution with Cyanide: The final step involves the nucleophilic displacement of the benzylic bromide with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone, to yield the target compound, this compound.

Causality in Experimental Choices:

-

Choice of Brominating Agent: NBS is often preferred for benzylic bromination as it provides a low, steady concentration of bromine, minimizing side reactions.

-

Radical Initiator: Benzoyl peroxide or AIBN is used to initiate the free-radical chain reaction required for benzylic bromination.

-

Solvent Selection: A polar aprotic solvent like DMSO is ideal for the cyanation step as it effectively solvates the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.

Predicted Spectroscopic Profile

While experimental spectra for this compound are not publicly available, its key spectroscopic features can be predicted based on the known chemical shifts and absorption frequencies of its constituent functional groups.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the six protons on the naphthalene ring. The exact chemical shifts and coupling patterns will depend on the electronic effects of the bromo and acetonitrile substituents. A singlet corresponding to the two protons of the methylene group (CH₂) adjacent to the nitrile is anticipated to appear in the range of δ 3.8-4.2 ppm.

¹³C NMR Spectroscopy (Predicted):

The carbon-13 NMR spectrum is predicted to exhibit 12 distinct signals, corresponding to the 12 carbon atoms in the molecule, assuming no accidental equivalence of chemical shifts. The key signals would include:

-

The nitrile carbon (C≡N) in the region of δ 115-120 ppm.

-

The methylene carbon (-CH₂CN) around δ 20-30 ppm.

-

Ten signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom appearing at a slightly upfield position compared to the other aromatic carbons.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum is expected to display characteristic absorption bands for the nitrile and aromatic functionalities:

-

A sharp, medium-intensity peak around 2250 cm⁻¹ corresponding to the C≡N stretching vibration.

-

Several bands in the 1500-1600 cm⁻¹ region due to C=C stretching vibrations within the naphthalene ring.

-

C-H stretching vibrations for the aromatic and methylene protons above and below 3000 cm⁻¹, respectively.

-

A C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (Predicted):

The mass spectrum should show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the nitrile group and cleavage of the C-Br bond.

Reactivity and Synthetic Potential

The reactivity of this compound is governed by its three key structural components: the naphthalene ring, the bromo substituent, and the acetonitrile group.

Key reaction pathways for this compound.

-

Reactions at the Bromine Atom: The C-Br bond is a prime site for modification. It can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This is a powerful strategy for elaborating the naphthalene core.

-

Reactions of the Naphthalene Ring: The naphthalene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents will influence the position of the incoming electrophile. The bromo group is an ortho-, para-director, while the electron-withdrawing nature of the acetonitrile group will deactivate the ring towards electrophilic attack.

-

Reactions of the Acetonitrile Group: The nitrile functionality is highly versatile. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. Reduction, for instance with lithium aluminum hydride, will afford the primary amine. The nitrile can also be reacted with Grignard reagents to form ketones after hydrolysis.

Potential Applications in Research and Development

Given its structural features, this compound is a promising intermediate in several areas of chemical research and development.

-

Pharmaceutical Synthesis: Naphthalene-containing compounds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities. This molecule can serve as a starting material for the synthesis of novel drug candidates. The ability to functionalize both the bromine and nitrile groups allows for the creation of diverse libraries of compounds for screening. Naphthalene derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents.

-

Materials Science: The rigid and planar naphthalene core makes this compound a potential building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromo and nitrile groups offer sites for polymerization or for tuning the electronic properties of the resulting materials.

-

Chemical Probes and Ligands: The functional handles on this molecule allow for its incorporation into larger systems, such as fluorescent probes or ligands for metal complexes.

Safety and Handling

-

Toxicity: Acetonitrile and its derivatives are known to be toxic. The nitrile group can be metabolized to cyanide in the body. Therefore, inhalation, ingestion, and skin contact should be strictly avoided.

-

Irritation: Aryl halides can be irritating to the skin, eyes, and respiratory tract.

Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize exposure to dust and vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid creating dust. Handle as a potentially toxic substance.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, similar to those used for other aromatic nitriles, would be suitable for determining the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer would likely provide good separation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the identity and purity of the compound, provided it is sufficiently volatile and thermally stable. The mass spectrum will provide information about the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its confirmed structure and the presence of two distinct and reactive functional groups provide a platform for the creation of a wide array of more complex molecules. While detailed experimental data on this specific compound is limited in the public domain, its synthesis, properties, and reactivity can be reliably predicted based on established chemical principles and data from closely related analogues. For researchers in drug discovery and materials science, this compound represents a promising starting point for the development of novel and functional molecules. As with any chemical intermediate, adherence to strict safety protocols is essential during its handling and use.

References

-

Harris, T. K., et al. (2008). (1-Bromonaphthalen-2-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1284. Available at: [Link]

-

Organic Syntheses. (n.d.). 2-bromonaphthalene. Available at: [Link]

-

Patel, R. B., et al. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 10(6), 26-31. Available at: [Link]

-

Anary-Abbasinejad, M., et al. (2007). Three-Component reaction between 2-naphthol, Aromatic Aldehydes and Acetonitrile in the Presence of Chlorosulfonic Acid Yields 1-(Acetylamino (Aryl)Methyl). Journal of Chemical Research, 2007(11), 645-647. Available at: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of (4-bromo-1-naphthyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-bromo-1-naphthyl)acetonitrile is a substituted naphthalene derivative with potential applications in organic synthesis and as a building block for more complex molecules in medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, a proposed synthetic pathway, and its predicted spectroscopic and physicochemical properties. Due to the limited availability of direct experimental data, this document combines established chemical principles with data from analogous compounds and computational predictions to offer a scientifically grounded perspective for researchers.

Introduction: The Significance of Naphthalene Scaffolds

Naphthalene and its derivatives are fundamental bicyclic aromatic hydrocarbons that serve as crucial scaffolds in the development of a wide range of organic compounds, including dyes, polymers, and pharmaceuticals.[1] The introduction of various functional groups onto the naphthalene ring system allows for the fine-tuning of its electronic and steric properties, making it a versatile platform for designing molecules with specific biological activities. The acetonitrile moiety, in particular, is a valuable functional group in drug discovery, often used as a precursor for other functionalities or as a key interacting element with biological targets.[2][3] This guide focuses on the specific structural and chemical attributes of (4-bromo-1-naphthyl)acetonitrile.

Molecular Structure and Physicochemical Properties

The molecular structure of (4-bromo-1-naphthyl)acetonitrile consists of a naphthalene ring substituted at the 1-position with a cyanomethyl group (-CH₂CN) and at the 4-position with a bromine atom.

Figure 1: 2D Molecular Structure of (4-bromo-1-naphthyl)acetonitrile.

Predicted Physicochemical Properties:

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₁₂H₈BrN | - |

| Molecular Weight | 246.11 g/mol | - |

| XLogP3 | 3.9 | Predicted using computational models |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 1 | - |

| Rotatable Bond Count | 1 | - |

Note: These properties are computationally predicted and should be considered as estimates.

The bromine atom at the C4 position and the cyanomethyl group at the C1 position significantly influence the electronic and steric landscape of the naphthalene core. The bromine atom, being an ortho-para directing deactivator in electrophilic aromatic substitution, will affect the reactivity of the aromatic ring. The cyanomethyl group introduces a polar and reactive site.

Proposed Synthetic Pathway

Figure 2: Proposed two-step synthesis workflow for (4-bromo-1-naphthyl)acetonitrile.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 1-bromo-4-(bromomethyl)naphthalene

This step involves the radical-mediated benzylic bromination of 1-bromo-4-methylnaphthalene. The "benzylic" position on the methyl group is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting radical intermediate by the naphthalene ring system.

-

Materials: 1-bromo-4-methylnaphthalene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO), Carbon tetrachloride (CCl₄) or other suitable non-polar solvent.

-

Procedure:

-

To a solution of 1-bromo-4-methylnaphthalene in CCl₄, add NBS (1.1 equivalents) and a catalytic amount of AIBN or BPO.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 1-bromo-4-(bromomethyl)naphthalene.

-

Purify the product by recrystallization or column chromatography.

-

Step 2: Synthesis of (4-bromo-1-naphthyl)acetonitrile

This step is a nucleophilic substitution reaction where the bromide of the bromomethyl group is displaced by a cyanide ion.

-

Materials: 1-bromo-4-(bromomethyl)naphthalene, Sodium cyanide (NaCN) or Potassium cyanide (KCN), Dimethyl sulfoxide (DMSO) or a mixture of ethanol and water.

-

Procedure:

-

Dissolve 1-bromo-4-(bromomethyl)naphthalene in DMSO or an ethanol/water mixture.

-

Add NaCN or KCN (1.2 equivalents) portion-wise, monitoring the temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude (4-bromo-1-naphthyl)acetonitrile.

-

Purify the final product by column chromatography or recrystallization.

-

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for (4-bromo-1-naphthyl)acetonitrile, the following data are predicted based on computational models and analysis of structurally similar compounds. These predictions are intended to guide researchers in the characterization of this molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the naphthalene ring and the methylene protons of the cyanomethyl group.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂CN | ~ 4.0 - 4.2 | s |

| Aromatic-H | ~ 7.4 - 8.2 | m |

Note: The exact chemical shifts and coupling patterns of the aromatic protons will depend on the specific electronic environment created by the bromo and cyanomethyl substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂CN | ~ 20 - 25 |

| -C≡N | ~ 117 - 120 |

| Aromatic C-Br | ~ 120 - 125 |

| Aromatic C-H & C-C | ~ 125 - 135 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the nitrile group and the aromatic ring.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N stretch | ~ 2240 - 2260 | Medium |

| C-H stretch (aromatic) | ~ 3000 - 3100 | Medium |

| C=C stretch (aromatic) | ~ 1500 - 1600 | Medium to Strong |

| C-Br stretch | ~ 500 - 600 | Medium to Strong |

Mass Spectrometry (Predicted Fragmentation)

In mass spectrometry, (4-bromo-1-naphthyl)acetonitrile is expected to show a molecular ion peak. The fragmentation pattern would likely involve the loss of the bromine atom and cleavage of the cyanomethyl group. The presence of bromine will result in a characteristic M+2 isotopic pattern.

Predicted Key Fragments (m/z):

-

[M]⁺˙ and [M+2]⁺˙: Molecular ion peaks (around 245/247)

-

[M - Br]⁺: Loss of bromine (around 166)

-

[M - CH₂CN]⁺: Loss of the cyanomethyl group (around 205/207)

-

[C₁₀H₆Br]⁺: Naphthyl-bromide cation (around 205/207)

Conclusion

This technical guide provides a detailed, albeit partially theoretical, overview of the molecular structure, synthesis, and predicted spectroscopic properties of (4-bromo-1-naphthyl)acetonitrile. The proposed synthetic route offers a practical approach for its preparation in a laboratory setting. The predicted spectroscopic data serves as a valuable reference for its characterization. As a versatile building block, (4-bromo-1-naphthyl)acetonitrile holds promise for the synthesis of novel compounds with potential applications in materials science and drug discovery. Further experimental validation of the data presented herein is encouraged to solidify our understanding of this intriguing molecule.

References

-

PubChem. (4-bromo-1-naphthyl)acetonitrile. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

NIST Chemistry WebBook. (4-bromo-1-naphthyl)acetonitrile. National Institute of Standards and Technology. Retrieved January 23, 2026, from [Link]

-

Royal Society of Chemistry. Journals, Books and Databases. Retrieved January 23, 2026, from [Link]

-

American Chemical Society Publications. Journals. Retrieved January 23, 2026, from [Link]

-

ScienceDirect. Journals & Books. Retrieved January 23, 2026, from [Link]

- Understanding 1-Naphthyl Acetonitrile: Properties, Synthesis, and Industrial Significance. (2026, January 8).

- Understanding Bromoacetonitrile: From Laboratory to Industrial Chemistry. (n.d.).

- Augustine, J. K., Bombrun, A., & Atta, R. N. (2011). Participation of ‘activated DMSO’ in the one-pot transformation of aldehydes to nitriles. Synlett, 2011(15), 2223-2227.

- Hyodo, K., Togashi, K., Oishi, N., Hasegawa, G., & Uchida, K. (2017). A safe Brønsted acid-catalyzed synthesis of nitriles via O-protected aldoximes through transoximation. Organic letters, 19(11), 3005-3008.

Sources

A Comprehensive Technical Guide to the Synthesis of 2-(4-Bromonaphthalen-2-yl)acetonitrile from 2-Methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, multi-step synthetic pathway for the preparation of 2-(4-Bromonaphthalen-2-yl)acetonitrile, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 2-methylnaphthalene. The synthesis is strategically designed in three distinct stages: regioselective aromatic bromination, free-radical side-chain bromination, and nucleophilic substitution. Each section offers a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. This document is intended to serve as a practical and authoritative resource for chemists in research and development, providing the necessary insights for successful synthesis and scale-up.

Introduction: Strategic Overview of the Synthesis

The synthesis of polysubstituted naphthalenes is of significant interest due to their prevalence in pharmacologically active molecules and functional materials. The target molecule, this compound, incorporates two key functional groups—a bromo substituent on the aromatic ring and a cyanomethyl group on the side chain. The synthetic strategy must therefore address the selective introduction of these functionalities.

The chosen synthetic route is a three-step sequence commencing with 2-methylnaphthalene. This pathway is designed for optimal regioselectivity and efficiency:

-

Electrophilic Aromatic Bromination: The first step involves the selective bromination of the naphthalene ring at the C-4 position. The methyl group at C-2 is an activating, ortho-para directing group. However, electrophilic substitution on naphthalenes is kinetically favored at the C-1 (alpha) position. To achieve the desired 4-bromo isomer, specific reaction conditions are employed to control the regioselectivity.

-

Benzylic (Side-Chain) Bromination: The second step focuses on the functionalization of the methyl group. A free-radical bromination using N-Bromosuccinimide (NBS) is a classic and effective method for selectively brominating the benzylic position without affecting the aromatic ring.

-

Nucleophilic Cyanation: The final step is the introduction of the nitrile functionality. This is accomplished via a nucleophilic substitution (SN2) reaction, where the benzylic bromide is displaced by a cyanide anion.

This guide will now elaborate on the experimental details and scientific rationale for each of these transformative steps.

Visualizing the Synthetic Pathway

The overall transformation from 2-methylnaphthalene to the final product is illustrated below.

Caption: A three-step synthesis of the target molecule from 2-methylnaphthalene.

Step 1: Regioselective Bromination of 2-Methylnaphthalene

Mechanistic Insight and Rationale

The direct bromination of 2-methylnaphthalene with molecular bromine (Br₂) is an electrophilic aromatic substitution reaction. The methyl group at the C-2 position directs incoming electrophiles to the ortho (C-1 and C-3) and para (C-4) positions. However, the alpha position (C-1) of naphthalene is inherently more reactive than the beta position (C-3) due to the greater stability of the carbocation intermediate formed during the reaction. This typically leads to a mixture of products, with the 1-bromo-2-methylnaphthalene often being a significant component.

To favor the formation of the desired 4-bromo-2-methylnaphthalene, the reaction is conducted in a polar protic solvent like acetic acid. This solvent choice helps to solvate the intermediates and can influence the steric and electronic factors that govern regioselectivity. A procedure adapted from the synthesis of a similar compound, 1-bromo-2-methylnaphthalene, demonstrates the general approach for such a transformation[1].

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 2-Methylnaphthalene | 142.20 | 10.0 g | 1.0 |

| Bromine (Br₂) | 159.81 | 11.2 g (3.6 mL) | 1.0 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Sodium Bicarbonate (sat. aq.) | 84.01 | As needed | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a trap containing sodium thiosulfate solution to neutralize bromine vapors), dissolve 2-methylnaphthalene (10.0 g, 70.3 mmol) in glacial acetic acid (50 mL).

-

Reagent Addition: In the dropping funnel, prepare a solution of bromine (11.2 g, 70.3 mmol) in glacial acetic acid (50 mL). Add this solution dropwise to the stirred solution of 2-methylnaphthalene over 30-45 minutes. The rate of addition should be controlled to allow the characteristic red-brown color of bromine to dissipate between drops, indicating its consumption. Maintain the reaction temperature at room temperature (20-25 °C).

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material[1].

-

Work-up: Carefully pour the reaction mixture into a beaker containing 500 mL of cold deionized water. This will precipitate the crude product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Neutralization and Drying: Combine the organic extracts and wash them sequentially with deionized water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL) to remove residual acetic acid, and finally with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, 4-bromo-2-methylnaphthalene, can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Step 2: Side-Chain Bromination of 4-Bromo-2-methylnaphthalene

Mechanistic Insight and Rationale

The conversion of the methyl group to a bromomethyl group is achieved via a free-radical chain reaction, commonly known as the Wohl-Ziegler bromination. N-Bromosuccinimide (NBS) serves as the source of bromine radicals under the influence of a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobis(2-methylpropionitrile) (AIBN), and photochemical or thermal energy[2][3].

The reaction proceeds through three key stages:

-

Initiation: The initiator (BPO) decomposes upon heating to form phenyl radicals, which then abstract a hydrogen atom from a trace amount of HBr to generate a bromine radical (Br•).

-

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-bromo-2-methylnaphthalene, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of NBS to yield the product, 2-(bromomethyl)-4-bromonaphthalene, and a succinimidyl radical. The succinimidyl radical reacts with HBr to regenerate the bromine radical, thus continuing the chain reaction.

-

Termination: The reaction ceases when radicals combine with each other.

Using a non-polar solvent like carbon tetrachloride (CCl₄) or heptane is crucial as it minimizes competing ionic reactions[3].

Caption: The free-radical propagation cycle for side-chain bromination.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g starting material) | Molar Equiv. |

| 4-Bromo-2-methylnaphthalene | 221.10 | 10.0 g | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 8.8 g | 1.1 |

| Benzoyl Peroxide (BPO) | 242.23 | 0.11 g | 0.01 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 150 mL | - |

| Isooctane | 114.23 | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-bromo-2-methylnaphthalene (10.0 g, 45.2 mmol), N-bromosuccinimide (8.8 g, 49.7 mmol), benzoyl peroxide (0.11 g, 0.45 mmol), and carbon tetrachloride (150 mL). Equip the flask with a reflux condenser and a magnetic stirrer.

-

Reaction Execution: Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction can be initiated with a heat lamp if necessary. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats to the surface[1][2]. This usually takes 3-5 hours.

-

Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting material spot and the appearance of a new, lower Rf product spot.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture by suction filtration and wash the solid residue with a small amount of cold carbon tetrachloride.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude product, 2-(bromomethyl)-4-bromonaphthalene, is often an oil or low-melting solid. It can be purified by recrystallization from a solvent such as isooctane or ethanol to yield a crystalline solid[1].

Step 3: Cyanation of 2-(Bromomethyl)-4-bromonaphthalene

Mechanistic Insight and Rationale

The final step is a classic bimolecular nucleophilic substitution (SN2) reaction. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon, displacing the bromide leaving group. This reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which can solvate the cation (e.g., Na⁺) but not the nucleophile, thereby enhancing the nucleophilicity of the cyanide ion.

The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. Given that the substrate is a primary benzylic halide, the SN2 pathway is highly favored over competing elimination (E2) or SN1 reactions.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g starting material) | Molar Equiv. |

| 2-(Bromomethyl)-4-bromonaphthalene | 300.00 | 10.0 g | 1.0 |

| Sodium Cyanide (NaCN) | 49.01 | 1.8 g | 1.1 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

Procedure:

-

Safety First: CAUTION! Sodium cyanide is extremely toxic. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve sodium cyanide (1.8 g, 36.7 mmol) in DMSO (100 mL) with stirring.

-

Substrate Addition: Add a solution of 2-(bromomethyl)-4-bromonaphthalene (10.0 g, 33.3 mmol) in a small amount of DMSO to the cyanide solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C) for 4-6 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

-

Monitoring: Monitor the reaction by TLC until the starting material is no longer detectable.

-

Work-up: Pour the reaction mixture into a large volume of cold water (approx. 500 mL) and stir. The product should precipitate as a solid or an oil.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Washing and Drying: Combine the organic layers and wash thoroughly with water (3 x 100 mL) to remove residual DMSO and then with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter the solution and remove the solvent by rotary evaporation. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.

Conclusion

The synthesis of this compound from 2-methylnaphthalene has been successfully outlined through a robust and logical three-step sequence. This guide provides detailed, actionable protocols grounded in established chemical principles, from regioselective electrophilic substitution to free-radical functionalization and nucleophilic displacement. By carefully controlling reaction conditions and following the described purification procedures, researchers can reliably produce this valuable intermediate for applications in drug discovery and advanced materials development.

References

- Dixon, A. E. (n.d.). 2-bromonaphthalene from naphthalene. Sciencemadness.org. Retrieved from a relevant scientific discussion forum.

- Mataka, S., et al. (1992). Photobromination of Dimethylnaphthalenes with N-Bromosuccinimide. Bulletin of the Chemical Society of Japan, 65(1), 345–348.

-

Organic Syntheses. (n.d.). 2-bromonaphthalene. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 2-(bromomethyl)naphthalene. Retrieved from [Link]

- Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 1-14.

-

PubChem. (n.d.). 2-(Bromomethyl)naphthalene. Retrieved from [Link]

- Waykole, L., et al. (1997). Selective Benzylic Bromination of 2-Methylnaphthalene.

-

Duthie, A., et al. (2008). (1-Bromonaphthalen-2-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1284. Retrieved from [Link]

Sources

Spectroscopic data of 2-(4-Bromonaphthalen-2-yl)acetonitrile (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Bromonaphthalen-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

The structural confirmation of a synthesized compound is a cornerstone of chemical and pharmaceutical research. For this compound, with its distinct aromatic and nitrile functionalities, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous identification and purity assessment. These techniques provide a detailed "fingerprint" of the molecule, crucial for regulatory submissions and ensuring the reliability of subsequent research.

An In-depth Technical Guide to the Solubility of 2-(4-Bromonaphthalen-2-yl)acetonitrile in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation. This guide provides a comprehensive technical overview of the solubility of 2-(4-Bromonaphthalen-2-yl)acetonitrile, a key building block in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document serves as a practical framework for researchers. It combines theoretical principles, predictive methodologies based on structural analogues, and detailed, field-proven experimental protocols to empower scientists to determine and understand the solubility profile of this and similar compounds.

Introduction: The Significance of Solubility

This compound is a substituted naphthalene derivative. The naphthalene core is a common scaffold in medicinal chemistry, and the bromo- and acetonitrile functionalities provide versatile handles for further chemical modifications, such as cross-coupling and transformations of the nitrile group. Understanding the solubility of this intermediate is paramount for its effective use in synthetic chemistry and for the subsequent development of any derived APIs. Poor solubility can lead to challenges in purification, handling, and achieving desired concentrations for reactions and biological assays.

This guide will first explore the theoretical underpinnings of solubility, using the molecular structure of this compound to predict its behavior. It will then provide actionable, step-by-step protocols for the experimental determination of its solubility in a range of common organic solvents.

Theoretical Framework for Solubility

The fundamental principle governing solubility is "like dissolves like"[1][2]. This means that substances with similar intermolecular forces and polarity tend to be miscible. To predict the solubility of this compound, we must first analyze its molecular structure.

Molecular Structure Analysis:

-

Naphthalene Core: The large, bicyclic aromatic naphthalene system is nonpolar and hydrophobic. This part of the molecule will favor interactions with nonpolar solvents through van der Waals forces.

-

Bromine Atom: The bromine substituent adds to the molecular weight and volume, and while it introduces a polarizable C-Br bond, its overall contribution to polarity is moderate.

-

Acetonitrile Group (-CH₂CN): This is the most polar part of the molecule. The cyano group (C≡N) has a significant dipole moment and can act as a hydrogen bond acceptor.

The overall polarity of the molecule is a balance between the large nonpolar naphthalene core and the polar acetonitrile group. We can infer that the molecule will exhibit moderate polarity.

Hansen Solubility Parameters (HSP): A Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP)[3][4]. HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

Two substances are likely to be soluble in each other if their HSP values are close. While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods[5].

Predicted Solubility Profile

Based on the structural analysis and comparison with related compounds like 2-bromonaphthalene (soluble in methanol) and 2-bromo-1-naphthol (soluble in ethanol and dichloromethane), a qualitative solubility profile can be predicted[6]. The presence of the polar nitrile group suggests that it will be more soluble in polar aprotic and some polar protic solvents than a simple bromonaphthalene.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Heptane, Toluene | Low to Insoluble | The large nonpolar core has some affinity, but the polar nitrile group will hinder dissolution. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF, THF | Soluble to Very Soluble | These solvents can effectively solvate both the polar nitrile group and the aromatic system[7][8]. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly to Soluble | The nitrile group can accept hydrogen bonds, but the large nonpolar part of the molecule limits solubility[7]. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents have a good balance of polarity to dissolve moderately polar organic compounds. |

Experimental Determination of Solubility

The following protocols provide a systematic approach to first screen for suitable solvents and then to quantify the solubility.

Qualitative Solubility Screening

This initial screen provides a rapid assessment of solubility in a range of solvents and is essential for selecting solvents for quantitative analysis or for crystallization experiments[9][10].

Protocol:

-

Preparation: Dispense approximately 10-20 mg of this compound into a series of labeled small vials or test tubes.

-

Solvent Addition: To each vial, add the test solvent in 0.5 mL increments.

-

Mixing: After each addition, cap the vial and vortex for 30-60 seconds. If a vortex mixer is unavailable, shake vigorously[11][12].

-

Observation: Visually inspect the solution against a dark background for any undissolved solid.

-

Classification: Continue adding solvent up to a total volume of 2 mL. Classify the solubility as:

-

Very Soluble: Dissolves in < 1 mL.

-

Soluble: Dissolves in 1-2 mL.

-

Sparingly Soluble: Some, but not all, material dissolves.

-

Insoluble: No visible dissolution.

-

Diagram 1: Qualitative Solubility Screening Workflow

Caption: Protocol for quantitative solubility by the gravimetric method.

Data Presentation

Systematic recording of experimental data is crucial for comparison and interpretation.

Table 2: Experimental Solubility Data for this compound at 25°C

| Solvent | Dielectric Constant | Qualitative Solubility | Quantitative Solubility (mg/mL) | Observations |

| e.g., Hexane | 1.88 | Record observation | Record value | |

| e.g., Toluene | 2.38 | Record observation | Record value | |

| e.g., DCM | 9.08 | Record observation | Record value | |

| e.g., Acetone | 21.0 | Record observation | Record value | |

| e.g., Ethanol | 24.5 | Record observation | Record value | |

| e.g., Acetonitrile | 37.5 | Record observation | Record value | |

| e.g., DMSO | 46.7 | Record observation | Record value |

Conclusion

While published solubility data for this compound is scarce, a combination of theoretical prediction and systematic experimental work can provide the necessary understanding for its effective use. The structural features suggest a favorable solubility in polar aprotic and chlorinated solvents. The protocols outlined in this guide provide a robust framework for researchers to generate reliable solubility data, which is a cornerstone for successful process development and formulation in the pharmaceutical and chemical industries.

References

- Duthie, A., et al. (2001). Cambridge Structural Database. CCDC 163733: (4-bromonapthalen-2-yl)acetonitrile.

-

Hampton Research. (n.d.). Crystallization Screening. Available at: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Available at: [Link]

-

X-tal protocols. (n.d.). Screening for Crystals. Available at: [Link]

- Wiley, R. H., & Wiley, B. J. (1963). 2-bromonaphthalene. Organic Syntheses, 43, 11.

-

Faculty of Pharmacy, UiTM. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY. Available at: [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Official site. Available at: [Link]

- Jancarik, J., et al. (2004). Crystallization Optimum Solubility Screening: using crystallization results to identify the optimal buffer for protein crystal formation. Acta Crystallographica Section D: Biological Crystallography, 60(9), 1670-1673.

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Available at: [Link]

-

European Union Reference Laboratory for alternatives to animal testing. (2021). STANDARD OPERATING PROCEDURE for solubility testing. Available at: [Link]

- Rogers, M. A., et al. (2018).

-

Cheméo. (n.d.). Chemical Properties of Naphthalene, 2-bromo- (CAS 580-13-2). Available at: [Link]

- Patel, S., et al. (n.d.). Re-crystallization experiments.

-

ChemBK. (2024). 2-Bromo-1-naphthol. Available at: [Link]

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

West Pharmaceutical Services. (n.d.). Using Hansen solubility parameters to predict drug & container interactions. Available at: [Link]

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- Plante, A., et al. (2019). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 4(2), 4398-4407.

- PubChem. (n.d.). 8-Bromonaphthalen-2-ol.

- European Patent Office. (2021). METHOD FOR PRODUCING 2-(HALOGENATED METHYL)NAPHTHALENE AND 2-NAPHTHYL ACETONITRILE. EP 4174049 A1.

Sources

- 1. chem.ws [chem.ws]

- 2. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 3. Solubility parameters (HSP) [adscientis.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. hamptonresearch.com [hamptonresearch.com]

- 10. Crystallization Optimum Solubility Screening: using crystallization results to identify the optimal buffer for protein crystal formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

Introduction: Unveiling the Potential of a Bifunctional Naphthyl Building Block

An In-Depth Technical Guide to 2-(4-Bromonaphthalen-2-yl)acetonitrile as a Versatile Building Block in Organic Synthesis

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex architectures. This compound, a bifunctional naphthyl derivative, has emerged as a molecule of significant interest for researchers in medicinal chemistry and materials science. Its structure is elegantly simple yet potent: a naphthalene scaffold functionalized with two distinct and orthogonally reactive handles. The aryl bromide at the C4 position serves as a classical substrate for a host of palladium-catalyzed cross-coupling reactions, while the cyanomethyl group at the C2 position offers a versatile entry point for diverse chemical transformations, including hydrolysis, reduction, and the formation of heterocyclic systems.

This technical guide provides an in-depth exploration of this compound, from its logical synthesis to its application as a strategic building block. We will delve into the causality behind the synthetic choices, provide detailed experimental protocols, and explore its utility in cornerstone reactions of modern organic chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is most logically achieved through a three-step sequence starting from the commercially available 2-methylnaphthalene. This pathway involves:

-

Regioselective Bromination: Introduction of a bromine atom at the C4 position of the naphthalene ring.

-

Benzylic Bromination: Functionalization of the methyl group via a radical-mediated process.

-

Cyanation: Nucleophilic substitution to install the desired acetonitrile moiety.

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 4-Bromo-2-methylnaphthalene

The initial challenge lies in the regioselective bromination of 2-methylnaphthalene. The methyl group is an activating, ortho-, para-director. However, the naphthalene system has its own inherent reactivity patterns. The C1 and C8 (alpha) positions are generally more reactive towards electrophilic substitution than the other positions due to better stabilization of the Wheland intermediate. In the case of 2-methylnaphthalene, the C1 position is highly activated. To achieve bromination at the less reactive C4 position, reaction conditions must be carefully controlled to favor the thermodynamically more stable product over the kinetically favored one. This often involves performing the reaction at a slightly elevated temperature to allow for equilibration.

Representative Experimental Protocol: Regioselective Bromination

-

To a solution of 2-methylnaphthalene (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add N-bromosuccinimide (NBS) (1.05 eq).

-

The reaction mixture is stirred at a moderately elevated temperature (e.g., 40-50 °C) and monitored by TLC or GC-MS. The use of a mild Lewis acid catalyst can sometimes improve selectivity.

-

Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to destroy any remaining bromine.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-bromo-2-methylnaphthalene.

Step 2: Synthesis of 2-(Bromomethyl)-4-bromonaphthalene

With the aryl bromide in place, the next step is the functionalization of the methyl group. A free-radical bromination using N-bromosuccinimide (NBS) is the method of choice for this transformation. The reaction is typically initiated by a radical initiator such as benzoyl peroxide or AIBN and is carried out in a non-polar solvent like carbon tetrachloride or cyclohexane under reflux, often with photochemical initiation.

Experimental Protocol: Benzylic Bromination (Adapted from the synthesis of the 1-bromo isomer[1])

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-methylnaphthalene (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide (0.01 eq).

-

Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure, and recrystallize the crude product from a suitable solvent like isooctane to yield pure 2-(bromomethyl)-4-bromonaphthalene.

Step 3: Synthesis of this compound

The final step is a straightforward nucleophilic substitution (SN2) reaction. The benzylic bromide is treated with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF to yield the target acetonitrile.

Experimental Protocol: Cyanation (Adapted from the synthesis of the 1-bromo isomer[1])

-

Dissolve 2-(bromomethyl)-4-bromonaphthalene (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add potassium cyanide (1.1 eq) to the solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

Physicochemical and Spectroscopic Characterization

| Property | Value |

| CAS Number | 401469-73-6[2][3] |

| Molecular Formula | C₁₂H₈BrN |

| Molecular Weight | 246.10 g/mol |

| Appearance | Expected to be a crystalline solid |

| Crystal Structure | Crystallographic data available (CSD Refcode: BAGTEJ)[1] |

Crystal Structure Insights

The crystal structure of this compound has been determined and provides valuable insight into its molecular geometry.[1] In the solid state, the acetonitrile C-C≡N moiety is nearly linear.[1] The plane of the acetonitrile group is twisted relative to the plane of the naphthalene ring.[1]

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~ 8.2-7.5 ppm (m, 6H, Ar-H): A complex multiplet region for the six aromatic protons on the naphthalene core. The proton at C1, being ortho to the electron-withdrawing bromo group, is expected to be downfield.

-

δ ~ 3.9 ppm (s, 2H, -CH₂CN): A sharp singlet for the methylene protons adjacent to the nitrile group.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~ 135-125 ppm: Multiple signals corresponding to the aromatic carbons of the naphthalene ring. The carbon bearing the bromine (C4) and the carbon attached to the cyanomethyl group (C2) will have distinct chemical shifts.

-

δ ~ 117 ppm (-C≡N): The characteristic signal for the nitrile carbon.

-

δ ~ 25 ppm (-CH₂CN): The signal for the methylene carbon.

-

-

IR (KBr, cm⁻¹):

-

~ 2250 cm⁻¹ (C≡N stretch): A sharp, medium-intensity absorption characteristic of the nitrile group.

-

~ 3050 cm⁻¹ (Ar C-H stretch): Aromatic C-H stretching vibrations.

-

~ 1600, 1500 cm⁻¹ (Ar C=C stretch): Aromatic ring skeletal vibrations.

-

~ 1050 cm⁻¹ (Ar-Br stretch): Aryl bromide stretching vibration.

-

-

Mass Spectrometry (EI):

-

m/z ~ 245/247 (M⁺, M⁺+2): A characteristic isotopic pattern for a monobrominated compound in a roughly 1:1 ratio.

-

Applications in Organic Synthesis: A Dual-Action Building Block

The synthetic utility of this compound stems from its two distinct reactive sites. The aryl bromide is a prime substrate for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds. The acetonitrile group can undergo a variety of transformations, further expanding the molecular diversity that can be accessed from this building block.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from an aryl halide and an organoboron reagent.[4][5] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl or vinyl substituents at the C4 position.

Mechanism Overview: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as K₂CO₃ (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography on silica gel.

Table of Recommended Conditions for Suzuki-Miyaura Coupling

| Component | Recommendation | Rationale |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(0) and Pd(II) precatalysts.[7] |

| Ligand | PPh₃, SPhos, XPhos | Electron-rich and bulky phosphine ligands facilitate oxidative addition and reductive elimination. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the activation of the boronic acid to facilitate transmetalation.[7] |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | A mixture of organic and aqueous phases is typically required for solubility of all components. |

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[8][9] This reaction is of immense importance in the pharmaceutical industry, as the arylamine motif is a common feature in many bioactive molecules. This compound can be coupled with a wide variety of primary and secondary amines, as well as ammonia equivalents, to generate novel 4-amino-naphthalene derivatives.

Mechanism Overview: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl bromide, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to form the C-N bond.[10]

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Representative Experimental Protocol: Buchwald-Hartwig Amination (Adapted from a protocol for a similar substrate[11])

-

In an oven-dried Schlenk tube, combine this compound (1.0 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.02 eq), a suitable phosphine ligand like Xantphos or RuPhos (0.02-0.04 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).

-

Seal the tube, and evacuate and backfill with an inert gas.

-

Add the amine (1.2 eq) and a dry, degassed solvent such as toluene or dioxane.

-

Heat the mixture to 80-110 °C and stir until the reaction is complete.

-

Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

-

Concentrate the filtrate and purify the product by column chromatography.

Table of Recommended Conditions for Buchwald-Hartwig Amination

| Component | Recommendation | Rationale |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is often preferred for its air stability.[11] |

| Ligand | Xantphos, RuPhos, SPhos, BrettPhos | Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step. |

| Base | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃ | A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are necessary for the reaction's success. |

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for the sequential or orthogonal introduction of diverse molecular fragments, making it an ideal starting point for the synthesis of complex pharmaceutical intermediates and functional materials. The well-defined positions of the bromo and cyanomethyl groups on the rigid naphthalene scaffold provide excellent control over the spatial arrangement of substituents in the target molecules.

While this guide provides a comprehensive overview of its synthesis and key applications, the full potential of this building block is yet to be explored. Future research could focus on leveraging the nitrile group for the construction of novel heterocyclic systems fused to the naphthalene core or exploring its use in other transition-metal-catalyzed reactions. As the demand for complex and diverse molecular architectures continues to grow, the strategic application of bifunctional building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.

References

-

D. J. T. S. T. Fun, H.-K. A. G. O. Jones, W. (2008). (1-Bromonaphthalen-2-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1284. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 23, 2026, from [Link]

-

Ndima, M. B., et al. (2022). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 89-93. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

AA BLOCKS. (2018, July 20). Building Blocks. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 23, 2026, from [Link]

-

PubMed. (2008). (1-Bromo-naphthalen-2-yl)acetonitrile. Retrieved January 23, 2026, from [Link]

-